4,4'-Diacetylbiphenyl

Vue d'ensemble

Description

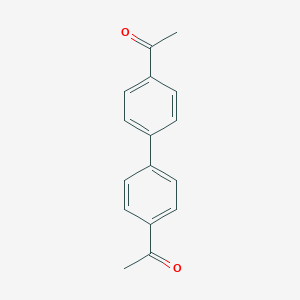

4,4’-Diacetylbiphenyl is an organic compound with the molecular formula C₁₆H₁₄O₂ and a molecular weight of 238.28 g/mol . It is characterized by two acetyl groups attached to a biphenyl structure. This compound is known for its applications in various fields, including organic synthesis and material science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4,4’-Diacetylbiphenyl can be synthesized through the Friedel-Crafts acylation of biphenyl with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: In industrial settings, the synthesis of 4,4’-Diacetylbiphenyl follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or distillation techniques.

Analyse Des Réactions Chimiques

Polymerization Reactions

4,4'-Diacetylbiphenyl serves as a monomer precursor for aromatic polyamides . It undergoes phosphorylation polycondensation with diamines under Yamazaki conditions :

Polymerization Protocol

-

Reagents : Diacid monomer (1 mmol), diamine (1 mmol), LiCl, triphenyl phosphite, pyridine, NMP.

-

Conditions : 110°C for 3 hours under nitrogen.

-

Product : Polyamides with inherent viscosities of 0.52–0.96 dL/g and glass transition temperatures (Tg) of 210–261°C .

Base-Catalyzed Cyclization

In aqueous dimethyl sulfoxide (DMSO), this compound analogs undergo base-catalyzed cyclization via enolate formation. Studies on similar diacetyl compounds (e.g., 2,2'-Diacetylbiphenyl) reveal :

Mechanistic Pathway

-

Enolate Formation : Base deprotonates the acetyl group.

-

Intramolecular Attack : Enolate attacks the adjacent carbonyl carbon.

-

Dehydration : Forms cyclic enones (e.g., fluorenones).

Kinetic Data for Analogous Systems

| Substrate | Rate Coefficient (k, s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| 2,2'-Diacetylbiphenyl | 1.2 × 10⁻³ | 85 |

| 1,2-Diacetylbenzene | 3.8 × 10⁻⁴ | 92 |

Deuterium isotope effects (k_H/k_D ≈ 2.5) confirm rate-determining proton transfer steps .

Cross-Coupling Reactions

While not directly studied for this compound, biphenyl derivatives participate in Suzuki-Miyaura couplings . For example :

General Protocol

-

Catalyst : Pd(dba)₂/PPh₃.

-

Base : K₃PO₄.

-

Substrate : Aryl halides + aryl boronic acids.

Oxidation and Functionalization

This compound derivatives can be oxidized to dicarboxylic acids via Willgerodt reactions. Example :

Oxidation to 4,4'-Bis(4-carboxymethylene)biphenyl

| Step | Conditions | Yield |

|---|---|---|

| Sulfur/Morpholine Reflux | 14 hours at 130°C | 90% |

| Alkaline Hydrolysis | 10% NaOH in ethanol, 5 hours reflux | 70% |

Applications De Recherche Scientifique

Applications in Organic Synthesis

4,4'-Diacetylbiphenyl serves as a versatile building block in organic synthesis. It can be used in the following ways:

- Synthesis of Biaryl Compounds : It acts as a precursor for the synthesis of biaryl compounds through cross-coupling reactions, which are vital in developing pharmaceuticals and agrochemicals.

- Ligand in Catalysis : The compound can function as a ligand in palladium-catalyzed reactions, enhancing the efficiency of metal-catalyzed processes for forming carbon-carbon bonds .

Material Science

In material science, this compound finds applications due to its thermal stability and structural properties:

- Polymer Production : It is utilized in the production of high-performance polymers that exhibit excellent thermal and mechanical properties. These polymers are often used in coatings and adhesives.

- Organic Light Emitting Diodes (OLEDs) : The compound's luminescent properties make it a candidate for use in OLEDs, where it can enhance light emission efficiency .

Pharmaceutical Research

In pharmaceutical research, this compound has shown potential in drug development:

- Anticancer Activity : Studies indicate that derivatives of this compound exhibit anticancer properties by inducing apoptosis in cancer cells. This is particularly relevant for developing targeted cancer therapies .

- Cholinesterase Inhibition : The compound has been investigated for its ability to inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are crucial for Alzheimer's disease treatment. Molecular docking studies have demonstrated promising binding interactions with these enzymes .

Case Study 1: Synthesis of Biaryl Compounds

A recent study demonstrated the effectiveness of this compound as a precursor in synthesizing various biaryl compounds through Suzuki coupling reactions. The results indicated high yields and selectivity, showcasing its utility in pharmaceutical synthesis.

Case Study 2: Anticancer Activity

Research published in a peer-reviewed journal highlighted the anticancer effects of modified derivatives of this compound on breast cancer cell lines. The study reported significant inhibition of cell proliferation and induction of apoptosis, suggesting potential therapeutic applications .

Mécanisme D'action

The mechanism of action of 4,4’-Diacetylbiphenyl involves its ability to undergo various chemical transformations. The acetyl groups can participate in nucleophilic addition reactions, while the biphenyl structure provides rigidity and stability to the molecule. The compound can interact with molecular targets through its functional groups, leading to diverse chemical pathways .

Comparaison Avec Des Composés Similaires

4,4’-Dihydroxybiphenyl: Similar biphenyl structure but with hydroxyl groups instead of acetyl groups.

4,4’-Dinitrobiphenyl: Contains nitro groups instead of acetyl groups.

4,4’-Dihalobiphenyl: Halogen atoms replace the acetyl groups.

Uniqueness: 4,4’-Diacetylbiphenyl is unique due to its acetyl groups, which provide distinct reactivity compared to hydroxyl, nitro, or halogen substituents. This makes it a versatile intermediate in organic synthesis and material science .

Activité Biologique

4,4'-Diacetylbiphenyl (C16H14O2) is an organic compound known for its potential biological activities, including antioxidant and antibacterial properties. This compound has garnered attention due to its structural features that may contribute to various pharmacological effects. This article synthesizes available research findings, including case studies and data tables, to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound is characterized by two acetyl groups attached to a biphenyl backbone. Its molecular structure can be represented as follows:

This configuration allows for interactions with biological systems that can lead to various therapeutic outcomes.

Antioxidant Activity

Antioxidant activity is a significant aspect of this compound's biological profile. Studies have employed methods such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay to evaluate the compound's ability to scavenge free radicals.

DPPH Scavenging Activity

The DPPH assay measures the reduction in absorbance at 517 nm, indicating the scavenging ability of antioxidants. The results are often expressed as IC50 values, which denote the concentration required to inhibit 50% of the DPPH radical.

| Compound | IC50 (mg/L) |

|---|---|

| This compound | 0.58 |

| Vitamin C | 0.13 |

| Control (no antioxidant) | >100 |

The IC50 value of 0.58 mg/L for this compound suggests a moderate antioxidant capacity compared to Vitamin C, which is highly effective at 0.13 mg/L .

Antibacterial Activity

The antibacterial properties of this compound have also been investigated. Various studies have tested its efficacy against different bacterial strains using methods such as the Minimum Inhibitory Concentration (MIC) assay.

MIC Values Against Bacterial Strains

| Bacterial Strain | MIC (µg/L) for this compound |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

These results indicate that this compound exhibits significant antibacterial activity, particularly against Staphylococcus aureus .

Case Studies and Research Findings

-

Antioxidant and Antibacterial Properties :

A study highlighted that compounds similar to this compound demonstrated promising antioxidant and antibacterial activities. The derivatives showed varying degrees of effectiveness against Gram-positive and Gram-negative bacteria . -

Carcinogenic Potential :

Research has also explored the carcinogenic potential of biphenyl derivatives. While some studies suggest that certain structural analogs may exhibit carcinogenic properties in experimental models, the specific effects of this compound require further investigation . -

Molecular Docking Studies :

Molecular docking studies have been conducted to understand the interaction of this compound with various biological targets. These studies suggest potential binding affinities that could lead to therapeutic applications in antimicrobial treatments .

Propriétés

IUPAC Name |

1-[4-(4-acetylphenyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O2/c1-11(17)13-3-7-15(8-4-13)16-9-5-14(6-10-16)12(2)18/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSTSBXDVNKYPTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80306719 | |

| Record name | 4,4'-Diacetylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80306719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

787-69-9 | |

| Record name | 787-69-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179421 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-Diacetylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80306719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-Diacetylbiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can 4,4'-diacetylbiphenyl be used to synthesize polymers with desirable properties?

A1: Yes, this compound serves as a valuable building block for synthesizing polymers with tailored properties. For instance, researchers have utilized this compound in polycondensation reactions with aromatic tetraamine compounds to create polyquinoxalines. [] These polymers are known for their excellent thermal stability and high heat resistance, making them suitable for applications requiring durability at elevated temperatures. [] Additionally, this compound derivatives with varying functional groups (hydrogen, amine, or nitro) have been employed to create porous polymers with controllable pore structures, ranging from microporous to hierarchical micro- and mesoporous. [] This tunability in pore size and structure makes these polymers promising for applications like catalysis, separation, and gas storage.

Q2: How does the functionalization of this compound impact the properties of the resulting polymers?

A2: Functionalization of this compound plays a crucial role in determining the final properties of the synthesized polymers. Studies have demonstrated that incorporating specific functional groups can significantly influence pore structure, surface polarity, and thermal stability. [] For example, using hydrogen-functionalized this compound derivatives leads to predominantly microporous polymers, while amine- or nitro-functionalized derivatives result in hierarchical porous structures. [] These structural variations directly impact the polymers' surface area, pore volume, and adsorption capabilities. Moreover, the choice of functional group can affect the polymers' thermal stability, with certain groups enhancing their resistance to degradation at high temperatures. []

Q3: What synthetic routes utilize this compound as a starting material?

A3: this compound serves as a versatile precursor in various organic syntheses. One example is its use in preparing biflavone precursors. Researchers have successfully synthesized these precursors by reacting enamines derived from this compound with 6-chlorosyl-hept-6-enoyl chloride. [] The resulting biflavone precursors can be further modified to obtain a wide range of biflavone derivatives, which hold potential biological and pharmacological activities.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.